Ethyl 6-bromo-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate
Overview
Description
Ethyl 6-bromo-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, a bromine atom at the 6th position, and a morpholine group attached via a propyl chain. The ethyl ester group at the 3rd position of the quinoline ring further adds to its structural complexity. This compound is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Bromination: The quinoline core is then brominated at the 6th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform.
Introduction of the Morpholine Group: The brominated quinoline is reacted with 3-(morpholin-4-yl)propylamine under basic conditions to introduce the morpholine group.
Esterification: Finally, the carboxylic acid group at the 3rd position is esterified using ethanol and a dehydrating agent like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine group, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the bromine atom can yield the corresponding hydrogenated quinoline derivative.
Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: N-oxide derivatives of the morpholine group.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-bromo-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Biological Studies: The compound is used in studies related to cell signaling pathways and receptor binding due to its structural similarity to natural ligands.
Chemical Biology: It serves as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate involves its interaction with specific molecular targets:
DNA Intercalation: The quinoline core can intercalate into DNA, disrupting the normal function of the DNA molecule.
Enzyme Inhibition: The compound can inhibit enzymes like topoisomerases, which are crucial for DNA replication and transcription.
Receptor Binding: The morpholine group can interact with various receptors, modulating their activity and influencing cell signaling pathways.
Comparison with Similar Compounds
Ethyl 6-bromo-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate can be compared with other quinoline derivatives:
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Quinoline-3-carboxylate Derivatives: These compounds share the quinoline core and carboxylate group but differ in their substituents, leading to varied biological activities.
Morpholine-Substituted Quinoline Derivatives: Compounds with morpholine groups attached to the quinoline core, similar to the compound , but with different positions and linkers.
Properties
IUPAC Name |
ethyl 6-bromo-4-(3-morpholin-4-ylpropylamino)quinoline-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrN3O3/c1-2-26-19(24)16-13-22-17-5-4-14(20)12-15(17)18(16)21-6-3-7-23-8-10-25-11-9-23/h4-5,12-13H,2-3,6-11H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMQXPREPFMEJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCCN3CCOCC3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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